molecular formula C18H14Cl2N2O3S B2612584 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922661-78-7

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2612584
CAS No.: 922661-78-7
M. Wt: 409.28
InChI Key: PSQQUJHELZBPQG-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a thiazole-based benzamide derivative characterized by a 2,4-dichlorophenyl-substituted thiazole core and a 2,3-dimethoxybenzamide moiety. Thiazole derivatives are pharmacologically significant due to their broad biological activities, including anti-inflammatory, analgesic, and kinase-modulating properties . The dimethoxy groups on the benzamide likely enhance lipophilicity and influence binding interactions with target proteins, making this compound a candidate for drug development.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-15-5-3-4-12(16(15)25-2)17(23)22-18-21-14(9-26-18)11-7-6-10(19)8-13(11)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQQUJHELZBPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a dichlorophenyl halide reacts with the thiazole intermediate. The final step involves the coupling of the thiazole derivative with 2,3-dimethoxybenzoyl chloride to form the target compound .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides, while reduction of the benzamide group can yield the corresponding amine.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, the compound can interfere with cell division and induce apoptosis through the disruption of cellular pathways .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The position and nature of substituents on the thiazole ring critically impact biological activity and physicochemical properties:

Compound Name Thiazole Substituent Key Differences vs. Target Compound Biological Implications Reference
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide 3,4-Dichlorophenyl Dichloro substitution at 3,4 vs. 2,4 positions Altered steric/electronic interactions with targets
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide 2,4-Dichlorophenyl (same) Fluorophenyl benzamide vs. dimethoxy Reduced electron-donating effects; potential PK differences
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide Thiadiazole core Thiadiazole vs. thiazole; methylbenzamide Different heterocycle reactivity and target selectivity

Key Observations :

  • Positional Isomerism : The 3,4-dichlorophenyl analog () may exhibit reduced activity against targets sensitive to para-substituted aromatic groups compared to the 2,4-dichloro configuration in the target compound.

Substituent Variations on the Benzamide Moiety

Modifications to the benzamide group influence solubility, binding affinity, and metabolic stability:

Compound Name Benzamide Substituents Key Differences vs. Target Compound Physicochemical Impact Reference
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-Dimethylsulfamoyl Bulky sulfamoyl vs. dimethoxy Increased polarity; potential solubility challenges
N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide 4-Nitro-3-methyl Electron-withdrawing nitro group Enhanced electrophilicity; possible toxicity concerns
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Unsubstituted benzamide Lack of dimethoxy groups Reduced lipophilicity; weaker membrane permeability

Key Observations :

  • Electron-Donating vs. In contrast, nitro () or sulfamoyl () groups may reduce bioavailability due to polarity.
  • Steric Effects : Bulky substituents like sulfamoyl () could hinder interactions with narrow active sites compared to the smaller methoxy groups.

Key Observations :

  • Low yields (e.g., 22% in ) suggest challenges in coupling sterically hindered benzamides to thiazole amines.
  • The target compound’s synthesis likely employs similar coupling agents (e.g., HATU/DIPEA), but its dimethoxy groups may improve reactivity compared to electron-deficient benzamides.

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C18H16Cl2N2OS
  • Molecular Weight : 409.35 g/mol
  • CAS Number : 354998-12-2

The compound exhibits various biological activities primarily attributed to its structural components. The thiazole ring plays a crucial role in interacting with biological targets, which may include enzymes and receptors involved in disease processes. The presence of the dichlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study highlighted its effectiveness against a range of pathogenic fungi, particularly filamentous fungi such as Aspergillus fumigatus and Scedosporium apiospermum, which are known to cause severe infections in immunocompromised patients .

Antifungal Efficacy

The antifungal activity was assessed through in vitro assays where the compound showed comparable efficacy to established antifungal agents like ketoconazole. The structure-activity relationship (SAR) studies revealed that modifications to the thiazole and benzamide moieties could enhance antifungal potency .

Case Studies

  • Case Study on Antifungal Activity :
    • Objective : To evaluate the antifungal efficacy of the compound against pathogenic fungi.
    • Methodology : In vitro testing against various fungal strains.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) similar to ketoconazole for several strains, indicating strong antifungal potential .
  • Case Study on Structural Modifications :
    • Objective : To explore how structural changes affect biological activity.
    • Methodology : Synthesis of derivatives and testing for antifungal activity.
    • Results : Certain derivatives showed enhanced activity due to increased interaction with fungal cell membranes, suggesting that further optimization could lead to more effective antifungal agents .

Summary of Findings

Biological ActivityObservationsReferences
AntimicrobialEffective against Aspergillus spp.
AntifungalComparable efficacy to ketoconazole
Structure-Activity RelationshipModifications enhance potency

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